An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2H-indazol-6-amine
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2H-indazol-6-amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 2-Methyl-2H-indazol-6-amine (CAS No: 50593-30-1). As a pivotal building block in contemporary medicinal chemistry, most notably in the synthesis of the tyrosine kinase inhibitor pazopanib, a thorough understanding of this molecule's characteristics is essential for researchers in drug discovery and process development. This document consolidates critical data on its molecular structure, physicochemical properties, spectroscopic signature, reactivity, and safe handling protocols, offering both a foundational reference and practical insights for laboratory applications.
Introduction and Strategic Importance
2-Methyl-2H-indazol-6-amine is a substituted indazole, a class of bicyclic nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry.[1][2] The indazole core is present in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities including anti-tumor, anti-inflammatory, and anti-HIV effects.[1][2]
The primary driver for the heightened interest in 2-Methyl-2H-indazol-6-amine is its role as a key intermediate in the synthesis of Pazopanib.[3][4] Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The structural integrity and purity of this amine precursor are therefore critical to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide aims to provide the in-depth knowledge required by professionals working with this important synthetic intermediate.
Molecular Structure and Identification
The unique arrangement of the methyl group at the N2 position of the indazole ring distinguishes it from its 1H-indazole isomer. This specific substitution pattern dictates the molecule's reactivity and three-dimensional conformation, which is crucial for its subsequent coupling reactions in multi-step syntheses.
Caption: Chemical Structure of 2-Methyl-2H-indazol-6-amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-methylindazol-6-amine | [5] |
| CAS Number | 50593-30-1 | [5] |
| Molecular Formula | C₈H₉N₃ | [5] |
| Molecular Weight | 147.18 g/mol | [5] |
| Canonical SMILES | CN1C=C2C=CC(=CC2=N1)N | [6] |
| InChI | InChI=1S/C8H9N3/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,9H2,1H3 | [5] |
| InChIKey | MHCWLERQNFATHZ-UHFFFAOYSA-N |[5] |
Physicochemical Properties
The physicochemical properties of 2-Methyl-2H-indazol-6-amine are critical for designing synthetic protocols, including solvent selection for reactions and purification methods like crystallization and chromatography. Its low solubility in water at neutral pH is a key consideration for workup procedures.
Table 2: Physicochemical Data
| Property | Value | Remarks | Source |
|---|---|---|---|
| Appearance | Solid | Typically an off-white or beige powder. | [7] |
| Solubility | <0.1 µg/mL | In aqueous solution at pH 7.4. | [5] |
| XLogP3 | 1.3 | A measure of lipophilicity. | [5] |
| pKa (Predicted) | 3.65 ± 0.10 | Refers to the protonated amine. | [8] |
| Boiling Point (Predicted) | 354.8°C at 760 mmHg | [8] |
| Melting Point | 125°C | |[8] |
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are paramount. The following section details the expected spectroscopic data that serve as a molecular fingerprint for 2-Methyl-2H-indazol-6-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule, confirming the N2-methylation pattern.
-
¹H NMR: The proton spectrum is characterized by distinct signals for the aromatic protons on the benzene ring, a singlet for the C3 proton, a singlet for the N-methyl group, and a broad singlet for the amine protons. The specific coupling patterns of the aromatic protons are diagnostic for the 6-amino substitution pattern. ChemicalBook provides access to reference spectra.[9]
-
¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the N-methyl carbon is a key identifier. Reference spectra are available from sources like PubChem, acquired on a Bruker AM-200 instrument.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
GC-MS: Data available through PubChem and the NIST Mass Spectrometry Data Center show the expected molecular ion peak (M⁺) at m/z 147.[5]
-
Predicted CCS: Predicted Collision Cross Section (CCS) values for various adducts, such as [M+H]⁺ (127.1 Ų), are available and can be used in ion mobility-mass spectrometry analysis.[6]
Synthesis and Reactivity
The synthesis of 2H-indazoles can be challenging due to the potential for forming the more thermodynamically stable 1H-indazole isomer.[1] Therefore, regioselective control is the central challenge in any synthetic strategy.
Representative Synthetic Workflow
While multiple routes to substituted 2H-indazoles exist, a common strategy involves the cyclization of appropriately substituted precursors.[10][11] A plausible route, adapted from general methods, would involve the reductive cyclization of a 2-nitrobenzylamine derivative. The choice of a mild base and controlled temperature is crucial to favor the formation of the desired N2-substituted product.[11]
Caption: Generalized synthetic workflow for 2-Methyl-2H-indazol-6-amine.
Detailed Experimental Protocol (Illustrative)
This protocol is illustrative, based on general principles of indazole synthesis, and should be adapted and optimized based on laboratory-specific conditions.
-
Step 1: Preparation of Precursor: A suitable starting material, such as a substituted o-nitrobenzaldehyde, is reacted with methylamine to form the corresponding N-methyl imine.
-
Step 2: Reductive Cyclization: The imine intermediate is subjected to reductive cyclization. A common method involves using a reducing agent like tri-n-butylphosphine to promote the deoxygenative N-N bond formation.[10]
-
Step 3: Workup and Purification: The reaction mixture is quenched, and the crude product is extracted into an organic solvent. Purification is typically achieved via column chromatography on silica gel, followed by recrystallization to yield the final product of high purity.
Causality in Protocol Design: The choice of a phosphine-based reductant is strategic as it is mild enough to avoid over-reduction of other functional groups and effectively promotes the desired cyclization pathway.[10] The purification by chromatography is essential to remove any isomeric byproducts or unreacted starting materials.
Chemical Reactivity
The reactivity of 2-Methyl-2H-indazol-6-amine is dominated by the nucleophilic character of the 6-amino group. This amine readily participates in reactions such as acylation, alkylation, and, most importantly, nucleophilic aromatic substitution (SₙAr) reactions.
Example Reaction: Synthesis of a Pazopanib Precursor A key reaction is its coupling with a substituted pyrimidine, such as 2,4-dichloropyrimidine. The amino group acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.
Caption: Key reaction in the synthesis of a Pazopanib intermediate.[7]
This reaction's success hinges on controlling the reaction conditions (temperature and base) to ensure mono-substitution and prevent side reactions. The use of a mild base like sodium bicarbonate is sufficient to scavenge the HCl byproduct without promoting undesired hydrolysis of the chloropyrimidine.[7]
Applications in Medicinal Chemistry
The indazole scaffold is a cornerstone of modern drug design. The specific 2-methyl-6-amino substitution pattern is crucial for its application in kinase inhibitors, where the indazole ring often acts as a hinge-binding motif, interacting with the ATP-binding pocket of the target enzyme.[12]
Its most prominent application is as a building block for Pazopanib, where it forms the core of the molecule that binds to the VEGFR and PDGFR kinase domains.[3][4] The amine group serves as the attachment point for the pyrimidine moiety, which in turn is linked to the sulfonamide side chain responsible for additional binding interactions and conferring desirable pharmacokinetic properties.
Safety, Handling, and Storage
As a chemical intermediate, proper handling of 2-Methyl-2H-indazol-6-amine is essential to ensure laboratory safety.
GHS Hazard Classification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[5][13]
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement | Source |
|---|---|---|
| H302 | Harmful if swallowed | [5] |
| H315 | Causes skin irritation | [5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation | [5] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [13] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [13] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [13] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[5] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[14]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear a lab coat or other impervious clothing to prevent skin contact.[14][15]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[14]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
Storage Recommendations
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] For long-term stability, particularly for reference standards, storage in a dark place under an inert atmosphere at 2-8°C is recommended.[16] Keep away from strong oxidizing agents.[15]
Conclusion
2-Methyl-2H-indazol-6-amine is more than a simple chemical intermediate; it is an enabling building block for the synthesis of complex, life-saving therapeutics. Its chemical properties, from its specific isomeric structure and reactivity to its spectroscopic fingerprint, are all critical pieces of information for the medicinal chemist and process scientist. A thorough, data-driven understanding of this molecule, as outlined in this guide, is fundamental to its effective and safe utilization in the advancement of pharmaceutical research and development.
References
-
PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of (2-methyl-2H-indazol-6-yl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
AutePharma. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methyl-2h-indazol-6-amine (C8H9N3). Retrieved from [Link]
-
MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ACS Publications. (2024, October 15). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | 444731-72-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-methyl-2h-indazol-6-amine (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 7. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook [chemicalbook.com]
- 8. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]
- 9. 6-AMINO-2-METHYL-2H-INDAZOLE(50593-30-1) 1H NMR [m.chemicalbook.com]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-aMine - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. 2,3-Dimethyl-2H-indazol-6-amine | 444731-72-0 [sigmaaldrich.com]
